1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one
Description
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1,3,3-trimethylpyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-10(2)8-7(5-4-6-11-8)12(3)9(10)13/h4-6H,1-3H3 |
InChI Key |
YYGUWASPNPHWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC=N2)N(C1=O)C)C |
Origin of Product |
United States |
Preparation Methods
Use of Sodium Hydride and Thionyl Chloride
In a related synthetic approach, 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is first treated with sodium hydride in dry THF under nitrogen at 0 °C, stirred at room temperature, then recooled to 0 °C before adding excess thionyl chloride. The mixture is warmed to room temperature and stirred for 16 hours. After solvent removal, extraction, and chromatographic purification, the product is recrystallized from methanol and dichloromethane to yield colorless crystals of the target compound.
| Step | Reagents/Conditions | Details |
|---|---|---|
| Base generation | Sodium hydride (60% in oil), 0 °C in dry THF | 0.011 mol sodium hydride |
| Substrate | 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | 0.010 mol |
| Electrophile | Thionyl chloride | 0.040 mol, added after base treatment |
| Reaction time/temp | 16 hours, warmed slowly to room temperature | Stirring under nitrogen atmosphere |
| Workup | Rotary evaporation, extraction with ethyl acetate and saturated NaHCO3 | Combined organic layers, evaporation |
| Purification | Column chromatography (petroleum ether:ethyl acetate 7:2) | Recrystallization from methanol/dichloromethane (2:1) |
| Product | Colorless block crystals | Purity suitable for further applications |
Use of DBU in DMF for Cyclization
Another approach involves cyclization reactions employing bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF solvent. For example, starting from 2-isopropyl-3,3-dimethylisoindolin-1-one, the reaction under argon atmosphere with DBU overnight yields the target compound after chromatographic purification with excellent yields (up to 97% reported).
| Step | Reagents/Conditions | Details |
|---|---|---|
| Substrate | 2-isopropyl-3,3-dimethylisoindolin-1-one | 3.3 mmol |
| Solvent | DMF | 10 mL |
| Base | DBU | 9.9 mmol (3 equiv.) |
| Atmosphere | Argon | Reaction under inert atmosphere |
| Reaction time/temp | Overnight at room temperature | Stirring |
| Workup | Column chromatography (petroleum ether/ethyl acetate 10:1 to 30:1) | White solid product, 97% yield |
Summary Table of Preparation Methods
| Method No. | Base/Agent | Solvent | Key Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|
| 1 | Sodium hydride/Iodomethane | THF | Room temp, 16 h, N2 atmosphere | High | Vacuum distillation, recrystallization | Efficient methylation, white solid |
| 2 | Sodium hydride/Thionyl chloride | THF | 0 °C to RT, 16 h, N2 atmosphere | Not specified | Column chromatography, recrystallization | Produces colorless crystals |
| 3 | DBU | DMF | Room temp, overnight, argon atmosphere | 97 | Column chromatography | Cyclization approach, high yield |
Research Findings and Notes
The use of sodium hydride as a strong base is critical for deprotonation and generation of reactive intermediates that facilitate methylation or chlorination steps.
Inert atmosphere (nitrogen or argon) is essential to prevent side reactions and degradation of sensitive intermediates.
The choice of solvent such as dry THF or DMF influences solubility and reaction kinetics; THF is preferred for alkylation, DMF for cyclization.
Purification typically involves chromatographic techniques followed by recrystallization to achieve high purity suitable for further application.
Reaction times vary from 5 minutes for base generation to overnight for completion of methylation or cyclization steps.
Yields are generally high, with some methods reporting yields up to 97%, indicating robust and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions: 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents targeting various diseases .
Medicine: The compound is being investigated for its potential use in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in therapeutic effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences and similarities between the target compound and related analogs:
Physicochemical and Pharmacokinetic Properties
- Solubility : Methyl groups reduce aqueous solubility compared to hydroxylated analogs but improve logP values (e.g., 5-hydroxy-4,6-dimethyl-... has higher solubility due to -OH) .
- Metabolic Stability : Trimethylation likely reduces oxidative metabolism compared to compounds with unprotected hydroxyl groups .
Biological Activity
1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one (CAS No. 2095648-24-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C10H12N2O
- Molecular Weight : 176.22 g/mol
- CAS Number : 2095648-24-9
Biological Activity Overview
Research indicates that derivatives of the pyrrolo[3,2-b]pyridine scaffold exhibit a variety of biological activities, including anti-inflammatory and analgesic effects.
Anti-inflammatory Activity
A study demonstrated that analogues of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one possess significant oral anti-inflammatory activity. These compounds were effective in models such as the reverse passive Arthus reaction (RPAR) and adjuvant-induced arthritis in rats. They showed an ability to inhibit the production of prostaglandin and leukotriene-derived products without directly inhibiting cyclooxygenase or lipoxygenase enzymes in vitro .
Analgesic Properties
The compound has been noted for its analgesic properties with minimal anti-inflammatory effects. This unique profile positions it as a potential candidate for pain management therapies without the side effects commonly associated with traditional anti-inflammatory medications .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at specific positions on the pyridine ring can enhance or diminish its activity:
| Substituent Position | Effect on Activity |
|---|---|
| 3-position | Increases anti-inflammatory activity |
| 6-position | Alters analgesic properties |
Case Studies
- Study on Anti-inflammatory Effects :
- Analgesic Activity Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
